

Application Notes: Ultrasound-Assisted Synthesis of Morpholine-Functionalized Triazines

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Compound of Interest

Compound Name: *1,3,5-Triazin-2-amine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ultrasound irradiation for the efficient and environmentally friendly synthesis of morpholine-functionalized triazine derivatives. This methodology presents a significant improvement over conventional synthetic routes, offering accelerated reaction times, enhanced yields, and adherence to the principles of green chemistry.

Introduction

Morpholine-functionalized triazines are a class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.^[1] The conventional synthesis of these compounds often involves lengthy reaction times, high temperatures, and the use of hazardous organic solvents.^[2] Ultrasound-assisted synthesis emerges as a powerful alternative, leveraging the phenomenon of acoustic cavitation to overcome these limitations. Acoustic cavitation involves the formation, growth, and implosive collapse of microscopic bubbles in a liquid, generating localized hot spots with extremely high temperatures and pressures.^[3] This energy input dramatically enhances mass transfer and accelerates chemical reactions.^[4]

Advantages of Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of morpholine-functionalized triazines offers several key advantages:

- Accelerated Reaction Rates: Sonochemical methods can drastically reduce reaction times from several hours to mere minutes.[2]
- Increased Yields: In many cases, ultrasound irradiation leads to significantly higher product yields compared to traditional heating methods.[2]
- Green Chemistry: This technique often allows for the use of more environmentally benign solvents, such as water or ethanol-water mixtures, and can sometimes be performed under solvent-free conditions, reducing the generation of hazardous waste.[4][5]
- Energy Efficiency: Ultrasound provides a more direct and efficient energy transfer to the reacting molecules compared to bulk heating.[3]
- Operational Simplicity: The experimental setup for ultrasound-assisted synthesis is relatively simple and can be easily implemented in most laboratory settings.[6]

Applications in Drug Development

The 1,3,5-triazine core, functionalized with morpholine moieties, is a privileged scaffold in drug discovery. The morpholine ring is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. These compounds have shown significant potential as:

- Anticancer Agents: Many morpholine-functionalized triazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR and EGFR pathways.[7][8]
- Antimicrobial Agents: The unique structural features of these compounds also confer antimicrobial properties, making them promising candidates for the development of new antibiotics and antifungals.[9]

Quantitative Data Summary

The following tables summarize the comparative data for the synthesis of various morpholine-functionalized triazines using conventional versus ultrasound-assisted methods, highlighting the significant improvements offered by the latter.

Compound	Method	Solvent(s)	Catalyst /Base	Temperature (°C)	Time	Yield (%)	Reference
2,4,6- Tris(morpholino)-1, 3,5- triazine	Conventional	Acetone	-	40	-	98	[10]
4,6- Disubstituted- 1,3,5- triazine hydrazone e derivative s	Conventional	Ethanol	Acetic acid	Reflux	4–5 h	-	[2]
Ultrasound	Ethanol	Acetic acid	40	30–60 min	up to 96	[2]	
N ₂ ,N ₄ ,N ₆ - tris((pyridin-2- ylamino)methyl)-1 ,3,5- triazine- 2,4,6- triamine	Conventional	Ethanol	-	Reflux	5–6 h	69	[2]
Ultrasound	Ethanol	-	Room Temperature	30–35 min	84	[2]	
Various 1,3,5-	Ultrasound	Water	Sodium Carbonat	-	5 min	>75	[2]

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Experimental Protocols

This section provides detailed methodologies for the ultrasound-assisted synthesis of mono-, di-, and tri-substituted morpholine-functionalized triazines starting from cyanuric chloride.

Protocol 1: Synthesis of 2-Morpholino-4,6-dichloro-1,3,5-triazine

- Reagents and Equipment:
 - Cyanuric chloride
 - Morpholine
 - Acetone
 - Sodium bicarbonate (NaHCO_3)
 - Ultrasound bath or probe sonicator
 - Round-bottom flask
 - Magnetic stirrer
 - Ice bath
- Procedure: a. In a round-bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone. b. Cool the solution to 0-5 °C using an ice bath. c. In a separate beaker, prepare a solution of morpholine (1 equivalent) and sodium bicarbonate (1 equivalent) in water. d. Add the morpholine solution dropwise to the stirred solution of cyanuric chloride while maintaining the temperature between 0-5 °C. e. Subject the reaction mixture to ultrasound irradiation for 15-30 minutes. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g.

Upon completion, pour the reaction mixture into ice-cold water. h. Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the product.

Protocol 2: Synthesis of 2,4-Dimorpholino-6-chloro-1,3,5-triazine

- Reagents and Equipment:
 - 2-Morpholino-4,6-dichloro-1,3,5-triazine
 - Morpholine
 - Acetone
 - Sodium bicarbonate (NaHCO_3)
 - Ultrasound bath or probe sonicator
 - Round-bottom flask
 - Magnetic stirrer
- Procedure: a. In a round-bottom flask, suspend 2-morpholino-4,6-dichloro-1,3,5-triazine (1 equivalent) in acetone. b. In a separate beaker, prepare a solution of morpholine (1 equivalent) and sodium bicarbonate (1 equivalent) in water. c. Add the morpholine solution to the suspension of the mono-substituted triazine. d. Heat the reaction mixture to 35-45 °C and subject it to ultrasound irradiation for 30-60 minutes. e. Monitor the reaction progress using TLC. f. After completion, remove the acetone under reduced pressure. g. Add cold water to the residue to precipitate the product. h. Filter the solid, wash with water, and dry to yield the di-substituted product.

Protocol 3: Synthesis of 2,4,6-Tris(morpholino)-1,3-triazine

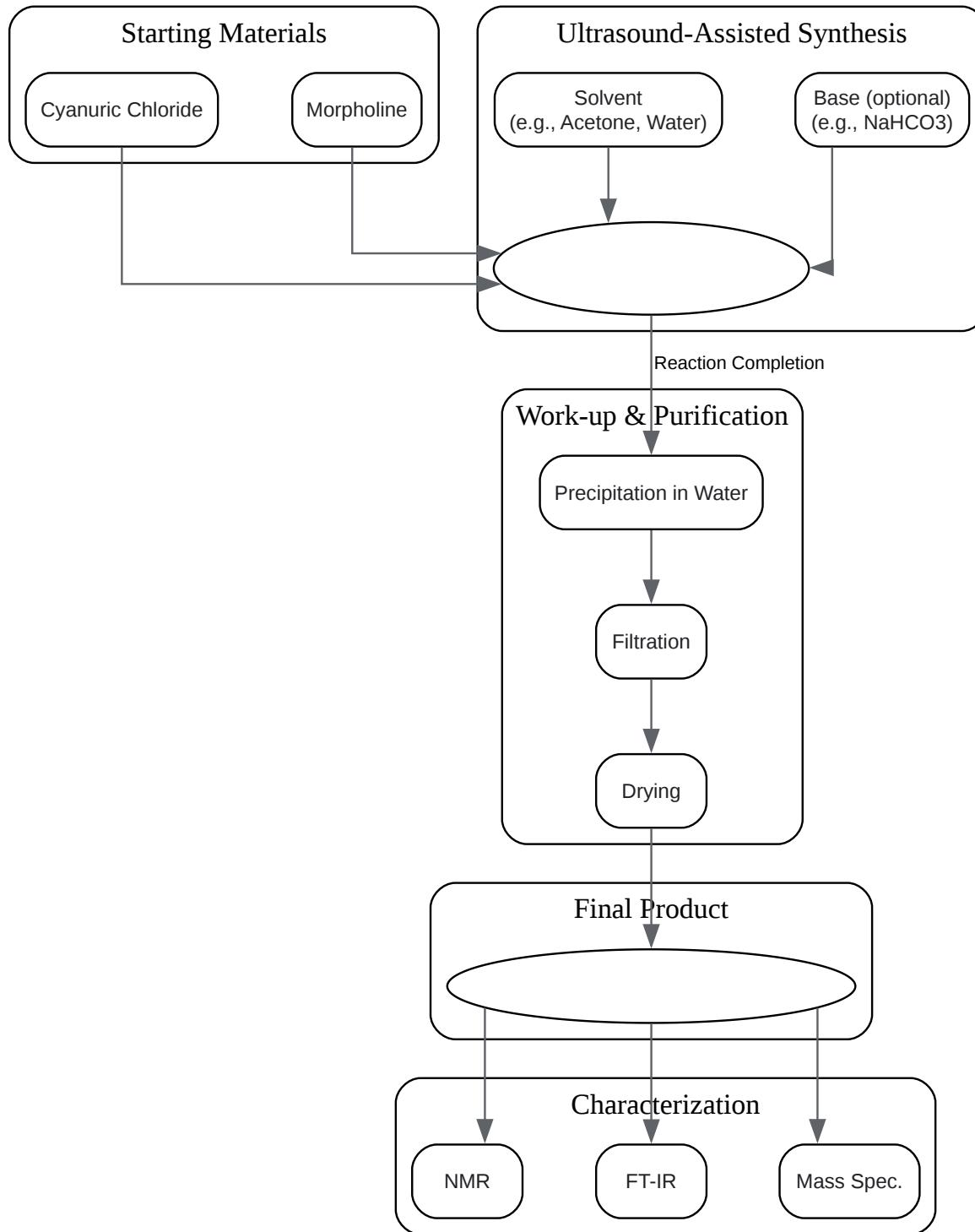
- Reagents and Equipment:
 - Cyanuric chloride

- Morpholine
- Acetone or Water
- Ultrasound bath or probe sonicator
- Round-bottom flask
- Magnetic stirrer
- Procedure: a. In a round-bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone. b. Add morpholine (3 equivalents) to the solution. c. Subject the mixture to ultrasound irradiation at a slightly elevated temperature (e.g., 40 °C) for 1-2 hours.[\[10\]](#) d. Alternatively, for a greener approach, conduct the reaction in water with a phase-transfer catalyst like TBAB and sodium carbonate as a base under ultrasound irradiation for as little as 5 minutes.[\[2\]\[5\]](#) e. Monitor the reaction by TLC until the starting material is consumed. f. Remove the solvent under reduced pressure. g. Add water to the residue, filter the precipitate, wash thoroughly with water, and dry to obtain 2,4,6-tris(morpholino)-1,3,5-triazine.[\[10\]](#)

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry to confirm their structure and purity.[\[10\]\[11\]](#)

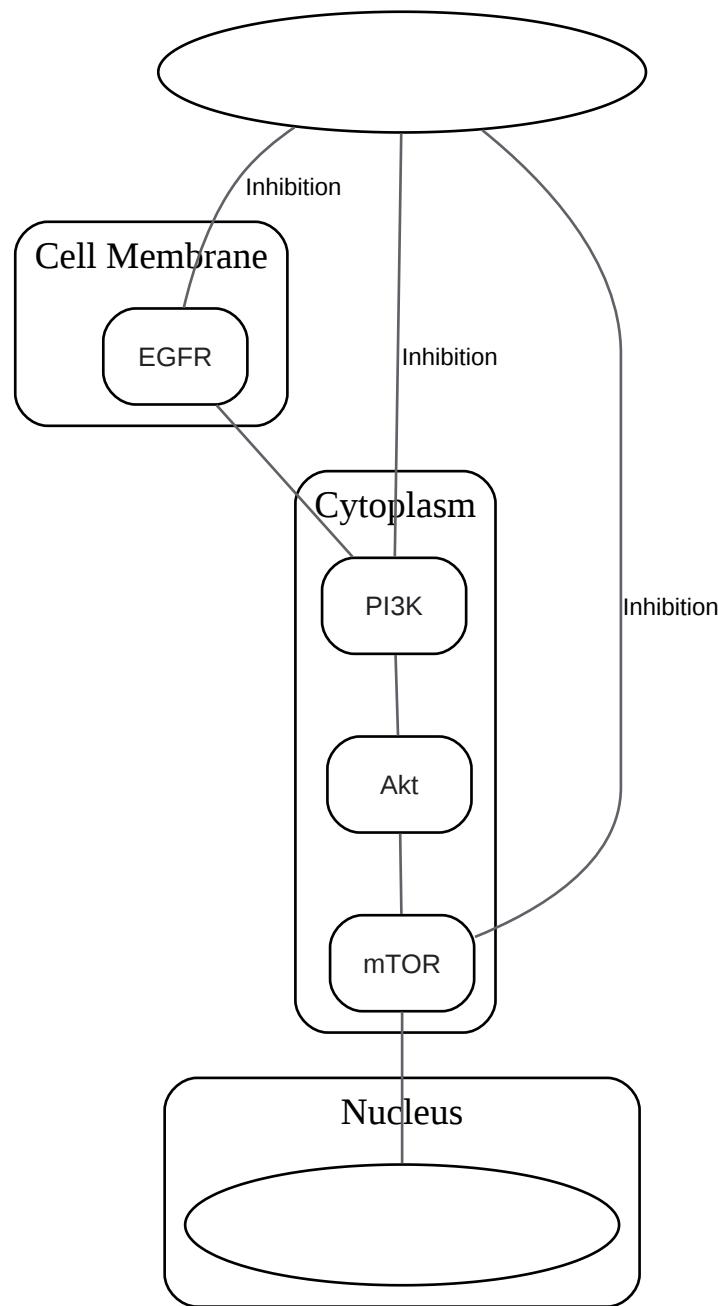
Visualizations

Experimental Workflow

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Caption: General workflow for the ultrasound-assisted synthesis of morpholine-functionalized triazines.

Potential Anticancer Signaling Pathway Inhibition



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Caption: Inhibition of EGFR and PI3K/mTOR signaling pathways by morpholine-functionalized triazines.

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